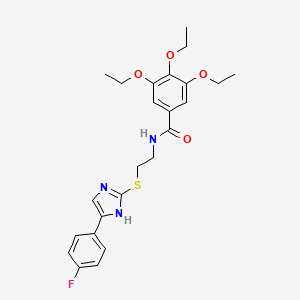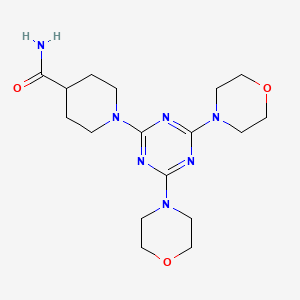
1-(4,6-Dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4,6-Dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide” is a derivative of 4,6-dimorpholino-1,3,5-triazine . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 4,6-dimorpholinyl-1,3,5-triazine derivatives involves N-substitution and Claisen-Schmidt condensation . The molecular structures of the derivatives were characterized using 1H NMR, 13C NMR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of 4,6-dimorpholinyl-1,3,5-triazine derivatives has been characterized using various spectroscopic techniques . The steric structure of the B ring of the chalcone structure and the type of its substituents have significant effects on its antiproliferation activity in vitro .Chemical Reactions Analysis
The compound demonstrates efficiency in inhibiting proliferation in tumor cell lines and a rat xenograft model . The stronger the antiproliferation activity, the smaller the steric volume of the portion of the chalcone structure that forms the B ring and the stronger the electron-withdrawing action of the substituents on it .Scientific Research Applications
Synthetic Overview and Pharmacological Applications
Piperazine and Morpholine derivatives, including "1-(4,6-Dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide", have been extensively studied for their broad spectrum of pharmaceutical applications. These compounds are recognized for their potent pharmacophoric activities, with recent advancements in synthetic methods enhancing their pharmacological potential. Researchers have developed a variety of new methods for the synthesis of these derivatives, revealing their significant roles in medicinal chemistry due to their diverse pharmacological actions (Al-Ghorbani Mohammed et al., 2015).
Involvement in Therapeutic Uses
The molecule's base structures, piperazine and morpholine, have been incorporated into a plethora of drugs across various therapeutic categories such as antipsychotic, antihistamine, antianginal, and anticancer, among others. The flexibility of the piperazine nucleus, in particular, allows for modifications that significantly impact the medicinal potential of resultant molecules. This adaptability is a key factor in the rational design and discovery of new drugs for addressing a wide range of diseases (A. Rathi et al., 2016).
Antitubercular and Antimycobacterial Activity
Significant research has been dedicated to exploring the antitubercular and antimycobacterial properties of piperazine analogs. These studies have identified a number of compounds containing the piperazine unit that demonstrate potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The development of these compounds has been guided by detailed structure-activity relationships (SAR), providing valuable insights for the synthesis of effective antitubercular agents (P. Girase et al., 2020).
Contributions to Central Nervous System (CNS) Acting Drugs
Research into functional chemical groups likely to yield novel CNS acting drugs has highlighted the relevance of heterocycles, including piperazine and morpholine derivatives. These compounds, with their varied functional groups, have shown promise in developing treatments for CNS disorders, reflecting the ongoing need for new therapeutic agents with reduced adverse effects such as addiction and tolerance (S. Saganuwan, 2017).
Mechanism of Action
The compound acts as an inhibitor of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway . This pathway is significant in regulating angiogenesis, cell proliferation, motility, and metabolism . Dysregulation of the PI3K/mTOR signaling pathway can promote the development and growth of cancers .
Safety and Hazards
Future Directions
The compound is currently in phase II clinical trials for advanced solid tumors and refractory lymphoma . Future research will continue to undertake in-depth study on the relationship between its structure–activity and mechanism of action in light of its strong antiproliferation activity and the uniqueness of its structure .
properties
IUPAC Name |
1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N7O3/c18-14(25)13-1-3-22(4-2-13)15-19-16(23-5-9-26-10-6-23)21-17(20-15)24-7-11-27-12-8-24/h13H,1-12H2,(H2,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPOQGIYOGKYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

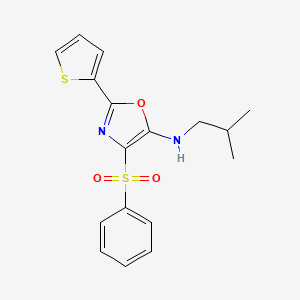
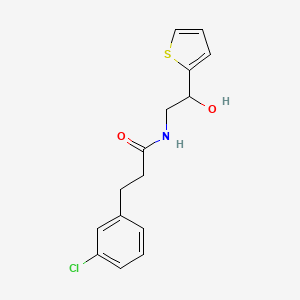
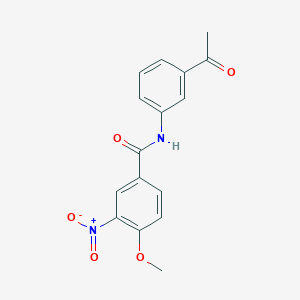
![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2869728.png)
![(3-methoxy-2-methyl-2H-indazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2869730.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide](/img/structure/B2869731.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2869735.png)
![6-(1-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide](/img/no-structure.png)
![1-[2-(3,4-dimethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B2869739.png)

![N~1~,N~1~-dimethyl-N~4~-{(Z)-1-[2-(4-pyridinyl)-1,3-thiazol-5-yl]ethylidene}-1,4-benzenediamine](/img/structure/B2869742.png)
![2-Chloro-N-[(1-cyclopropylcyclobutyl)methyl]propanamide](/img/structure/B2869744.png)
